2-[(Oxan-4-yl)methoxy]aceticacid
Description
2-[(Oxan-4-yl)methoxy]acetic acid is a carboxylic acid derivative featuring a tetrahydropyran (oxane) ring attached via a methoxy group to the second carbon of acetic acid. Its molecular formula is C₈H₁₂O₄, with a molecular weight of 172.18 g/mol. The oxan-4-ylmethoxy substituent imparts unique physicochemical properties, such as enhanced solubility in polar solvents due to the oxygen-rich tetrahydropyran ring. This compound is primarily used in pharmaceutical and organic synthesis research, where its stability and reactivity are leveraged for developing bioactive molecules .
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2-(oxan-4-ylmethoxy)acetic acid |
InChI |
InChI=1S/C8H14O4/c9-8(10)6-12-5-7-1-3-11-4-2-7/h7H,1-6H2,(H,9,10) |
InChI Key |
QGYNKVIILMHHAF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1COCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-4-yl)methoxy]acetic acid typically involves the reaction of tetrahydropyran with methoxyacetic acid under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the oxane ring is introduced to the methoxyacetic acid . The reaction is usually carried out at room temperature with a high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-[(Oxan-4-yl)methoxy]acetic acid may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and consistency . The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-4-yl)methoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane carboxylic acids, while reduction can produce oxane alcohols .
Scientific Research Applications
2-[(Oxan-4-yl)methoxy]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Oxan-4-yl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. These interactions can modulate biological pathways and influence cellular functions .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table highlights key structural analogues and their properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Applications |
|---|---|---|---|---|
| 2-[(Oxan-4-yl)methoxy]acetic acid | C₈H₁₂O₄ | 172.18 | Aliphatic ether | Pharmaceutical synthesis |
| 2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid | C₇H₉NO₄ | 171.15 | Heterocyclic ether | Material science, drug design |
| 4-(Oxan-4-ylmethoxy)benzoic acid | C₁₃H₁₆O₄ | 236.26 | Aromatic ether | Organic intermediates |
| 2-{4-[(5-Chlorothiophen-2-yl)methoxy]phenyl}acetic acid | C₁₃H₁₁ClO₃S | 282.74 | Aromatic thioether | Medicinal chemistry |
| 2-Amino-2-(4-methyloxan-4-yl)acetic acid | C₈H₁₅NO₃ | 173.21 | Amino-substituted oxane | Peptide modification |
Key Observations :
- Substituent Effects : The oxan-4-ylmethoxy group enhances solubility in polar solvents compared to aromatic or heterocyclic substituents (e.g., thiophene in or oxazole in ). This is critical for bioavailability in drug candidates .
- Molecular Weight : Aromatic derivatives (e.g., 4-(Oxan-4-ylmethoxy)benzoic acid) exhibit higher molecular weights due to the benzene ring, influencing their crystallinity and melting points .
Biological Activity
2-[(Oxan-4-yl)methoxy]acetic acid is a synthetic compound characterized by its unique structural features, including an oxane ring and a methoxy group linked to acetic acid. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, analgesic, and antimicrobial properties. This article explores the biological activity of 2-[(Oxan-4-yl)methoxy]acetic acid, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular structure of 2-[(Oxan-4-yl)methoxy]acetic acid can be represented as follows:
The presence of the oxane ring enhances the compound's stability and solubility, while the methoxy group increases its reactivity. These structural attributes may contribute to its interaction with biological targets, making it a candidate for therapeutic applications.
Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that compounds with similar structures to 2-[(Oxan-4-yl)methoxy]acetic acid may exhibit anti-inflammatory effects. For instance, methoxyacetic acid (MAA), a related compound, has been shown to inhibit prostate cancer cell growth through apoptosis induction and cell cycle arrest . This suggests that 2-[(Oxan-4-yl)methoxy]acetic acid might also possess similar mechanisms of action.
Antimicrobial Activity
Research into the antimicrobial properties of 2-[(Oxan-4-yl)methoxy]acetic acid is still in preliminary stages. However, compounds with similar functionalities have demonstrated effectiveness against various pathogens. The oxane ring's structural features may facilitate interactions with microbial targets, enhancing its potential as an antimicrobial agent.
Interaction Studies
Interaction studies focus on the binding affinity of 2-[(Oxan-4-yl)methoxy]acetic acid to specific biological targets. These studies are crucial for elucidating the compound's mechanism of action. For example, research has indicated that related compounds can modulate enzyme activity or receptor interactions, which could be applicable to this compound as well.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of 2-[(Oxan-4-yl)methoxy]acetic acid in relation to structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Methoxyacetic Acid | Methoxy group attached to acetic acid | Commonly used as a solvent |
| 4-Methoxyphenylacetic Acid | Methoxy group on phenyl ring | Exhibits anti-inflammatory properties |
| Oxan-4-acetic Acid | Oxane ring with acetic acid | Potentially useful in drug synthesis |
The unique combination of the oxane ring and methoxy group in 2-[(Oxan-4-yl)methoxy]acetic acid may offer distinct biological activities compared to these similar compounds.
The mechanism of action for 2-[(Oxan-4-yl)methoxy]acetic acid is not fully elucidated but may involve modulation of key biological pathways. Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent effects on gene expression . This mechanism could be relevant for understanding how 2-[(Oxan-4-yl)methoxy]acetic acid influences cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
